Fmoc-Met-OH-15N

Description

The exact mass of the compound this compound is 372.11616422 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

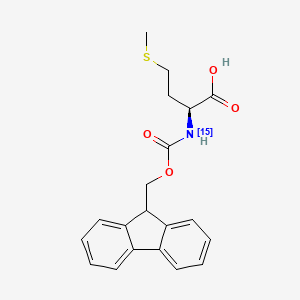

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-STBUMTBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746146 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934183-50-3 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934183-50-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Met-OH-15N chemical properties and structure

An In-depth Technical Guide to Fmoc-Met-OH-15N: Properties, Synthesis, and Application

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N (this compound) is a stable isotope-labeled amino acid derivative crucial for the chemical synthesis of peptides and proteins. The incorporation of the 15N isotope provides a specific nuclear magnetic resonance (NMR) active nucleus, making it an invaluable tool for researchers in structural biology, drug discovery, and metabolic studies. The Fmoc protecting group allows for its use in the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, enabling the precise insertion of a labeled methionine residue into a specific position within a peptide sequence.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, safety protocols, and detailed experimental applications.

Chemical Properties and Structure

This compound is a white to off-white solid powder.[2][4] Its core structure consists of the amino acid L-methionine, where the alpha-amino group is protected by a base-labile Fmoc group and isotopically labeled with 15N.

Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 934183-50-3 | |

| Molecular Formula | C₂₀H₂₁¹⁵NO₄S | |

| Molecular Weight | 372.44 g/mol | |

| Linear Formula | CH₃SCH₂CH₂(¹⁵NH-Fmoc)CO₂H | |

| Canonical SMILES | CSCC--INVALID-LINK--C(O)=O | |

| InChI Key | BUBGAUHBELNDEW-STBUMTBBSA-N |

Physicochemical and Quality Specifications

| Property | Value | Reference |

| Appearance | Solid, white to off-white powder | |

| Melting Point | 121-123 °C | |

| Solubility | DMSO: 100 mg/mL (requires sonication) | |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥98.0% (HPLC) | |

| Optical Rotation | [α]20/D -29.5 ± 1.5°, c = 1% in DMF |

Chemical Structure Visualization

Caption: Simplified structure of this compound.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and stability of this compound.

Hazard and Safety Information

| Category | Information | Reference |

| GHS Classification | H410: Very toxic to aquatic life with long lasting effects | |

| Signal Word | Warning | |

| Precautionary Statements | P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container according to local regulation) | |

| Personal Protective Equipment | Eyeshields, gloves, N95 type dust mask | |

| Storage Class | 11 (Combustible Solids) | |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |

Storage and Stability

This compound is stable under recommended storage conditions. For long-term preservation of its quality, the following conditions are advised:

-

Powder: Store at -20°C for up to three years or at 4°C for up to two years.

-

In Solvent: Prepare solutions fresh. If storage is necessary, aliquot and store at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.

Applications in Research and Development

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

-

Structural Biology: The 15N label allows for the synthesis of peptides and proteins for NMR spectroscopy. This enables detailed studies of protein structure, dynamics, and interactions at an atomic level. The suitability for bio-NMR is a key feature.

-

Drug Development: It is used to create peptide-based drugs. Isotope labeling can aid in pharmacokinetic and pharmacodynamic studies by allowing the synthesized peptide to be traced and quantified using mass spectrometry.

-

Metabolic Research: Labeled peptides can be used as substrates to study enzyme activity and metabolic pathways involving methionine.

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Protocol 1: General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow Steps:

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid or a linker.

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed.

-

Reagent: 20-25% piperidine in dimethylformamide (DMF).

-

Procedure: Treat the peptide-resin with the piperidine solution for 5-10 minutes. Wash thoroughly with DMF and isopropanol (IPA) to remove the cleaved Fmoc group and excess piperidine.

-

-

Activation and Coupling: The next amino acid (this compound) is activated and coupled to the newly freed N-terminus of the peptide-resin.

-

Activation Reagents: A coupling agent like HBTU/HCTU and a base such as N,N-Diisopropylethylamine (DIPEA) or collidine are used to convert the carboxylic acid of this compound into an active ester.

-

Procedure: A solution of this compound, the activator, and base in DMF is added to the peptide-resin. The reaction is allowed to proceed for 1-2 hours.

-

-

Washing: The resin is washed extensively with DMF and other solvents to remove excess reagents and by-products.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Caption: The cyclical workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Peptide Cleavage from Resin

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

-

Reagent: A common cleavage cocktail is Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v). The thioanisole and EDT act as scavengers to protect sensitive residues like methionine from side reactions during cleavage.

-

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide using reverse-phase HPLC.

-

Protocol 3: Purification of Fmoc-Met-OH Raw Material

To ensure high purity of the final peptide, the starting amino acid derivatives should be of high quality. If necessary, Fmoc-Met-OH can be purified.

-

Reagents: Toluene.

-

Procedure:

-

Add Fmoc-Met-OH (e.g., 100g) to a flask, followed by Toluene (600ml).

-

Heat the suspension to 50°C and stir for 1 hour.

-

Cool the mixture to 30±5°C and continue stirring for approximately 2 hours.

-

Filter the solid and wash the cake with fresh Toluene.

-

Dry the collected solid under vacuum at 50°C to yield the purified product.

-

Logical Application Workflow

The use of this compound follows a logical progression from a chemical reagent to a tool for biological inquiry.

Caption: Application pathway of this compound in research.

References

The Role of Fmoc-Met-OH-15N in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Met-OH-15N, or N-α-Fmoc-L-methionine-¹⁵N, is a stable isotope-labeled amino acid that serves as a critical tool in a variety of research applications, from the synthesis of custom peptides to the intricate study of cellular metabolism and protein structure. The incorporation of the heavy nitrogen isotope (¹⁵N) into the methionine molecule allows for the precise tracking and quantification of this essential amino acid and the peptides or proteins into which it is incorporated. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.

This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding of its utility in research.

Core Applications

The primary applications of this compound in research can be categorized into three main areas:

-

Solid-Phase Peptide Synthesis (SPPS): As a building block for the synthesis of isotopically labeled peptides. These peptides are invaluable as internal standards for quantitative mass spectrometry, as probes for studying enzyme-substrate interactions, and in nuclear magnetic resonance (NMR) studies.

-

Quantitative Proteomics: Primarily in metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where ¹⁵N-labeled methionine is incorporated into proteins in living cells. This allows for the accurate quantification of protein expression levels, turnover rates, and post-translational modifications.

-

NMR Spectroscopy: For the structural and dynamic analysis of proteins. The ¹⁵N label provides an additional nuclear spin that can be exploited in multidimensional NMR experiments to resolve complex protein structures and study their interactions with other molecules.

Data Presentation: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₁¹⁵NO₄S | [1] |

| Molecular Weight | 372.44 g/mol | [1] |

| Isotopic Purity | ≥98 atom % ¹⁵N | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 121-123 °C | [1] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled methionine residue using Fmoc chemistry.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (Reagent H recommended for methionine-containing peptides): Trifluoroacetic acid (TFA) 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% (w/w)

-

Precipitation solvent: Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove residual piperidine.

-

-

Amino Acid Coupling (for this compound and other amino acids):

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound) and a slightly lower molar equivalent of the coupling reagent (e.g., HCTU) in DMF.

-

Add 5-10 equivalents of DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be monitored using a Kaiser test. For difficult couplings, the reaction can be repeated (double coupling).

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DMF, DCM and then dry it under vacuum.

-

Add the cleavage cocktail (Reagent H is recommended to prevent methionine oxidation) to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data from SPPS:

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >99% | Can be affected by sterically hindered amino acids. Double coupling may be necessary. |

| Overall Yield | Sequence-dependent (typically 10-50%) | Decreases with increasing peptide length. |

| Purity (post-HPLC) | >95-98% | Dependent on the success of each coupling and deprotection step. |

Quantitative Proteomics using ¹⁵N Metabolic Labeling (SILAC Workflow)

This protocol describes a general workflow for a SILAC experiment using ¹⁵N-labeled methionine to compare protein expression between two cell populations.

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in methionine

-

"Light" L-methionine

-

"Heavy" L-methionine-¹⁵N

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Trypsin (mass spectrometry grade)

-

Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, formic acid, acetonitrile)

-

LC-MS/MS system

Methodology:

-

Cell Culture and Labeling:

-

Prepare "light" and "heavy" SILAC media by supplementing the methionine-deficient medium with either light L-methionine or heavy L-methionine-¹⁵N, respectively. Also, add dFBS and other necessary supplements.

-

Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

-

Passage the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

-

Verification of Incorporation:

-

After sufficient doublings, lyse a small aliquot of the "heavy" labeled cells.

-

Digest the proteins with trypsin and analyze by mass spectrometry to confirm >98% incorporation of the ¹⁵N-methionine.

-

-

Experimental Treatment:

-

Once full incorporation is confirmed, treat one cell population (e.g., the "heavy" labeled cells) with the experimental condition (e.g., drug treatment), while the other population serves as the control.

-

-

Sample Preparation for Mass Spectrometry:

-

Harvest and lyse the "light" and "heavy" cell populations.

-

Quantify the protein concentration in each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the mixed protein sample with trypsin overnight.

-

Desalt the resulting peptide mixture using a C18 desalting column.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.

-

The ratio of the intensities of the heavy to light peptide peaks reflects the change in protein expression between the two conditions.

-

Quantitative Data from a ¹⁵N Labeling Proteomics Study:

A study on pancreatic cancer cells using 33% and 50% ¹⁵N enriched media to measure fractional protein synthesis rates (FSR) yielded the following results for identified proteins:

| Protein | FSR (%) in 50% ¹⁵N medium | FSR (%) in 33% ¹⁵N medium |

| 40S ribosomal protein SA | 76.3 ± 4.5 | 73.1 ± 5.2 |

| Elongation factor 1-alpha 1 | 65.2 ± 3.8 | 62.9 ± 4.1 |

| Vimentin | 58.7 ± 4.1 | 55.4 ± 3.9 |

| ATP synthase subunit beta | 51.1 ± 3.5 | 48.9 ± 3.7 |

| Tubulin alpha-1C chain | 44.3 ± 3.1 | 42.1 ± 3.3 |

NMR Spectroscopy Sample Preparation with ¹⁵N-labeled Protein

This protocol outlines the general steps for preparing a uniformly ¹⁵N-labeled protein sample for NMR analysis.

Materials:

-

Expression vector containing the gene of interest

-

Bacterial expression host (e.g., E. coli BL21(DE3))

-

Minimal medium (e.g., M9 medium)

-

¹⁵NH₄Cl as the sole nitrogen source

-

Glucose (or other carbon source)

-

IPTG (for induction of protein expression)

-

Lysis buffer

-

Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

-

NMR buffer (e.g., phosphate or TRIS buffer in 90% H₂O/10% D₂O, pH adjusted)

-

NMR tubes

Methodology:

-

Protein Expression:

-

Transform the E. coli expression host with the expression vector.

-

Grow a starter culture in rich medium (e.g., LB).

-

Inoculate a larger volume of minimal medium containing ¹⁵NH₄Cl with the starter culture.

-

Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG and continue to grow the cells, often at a lower temperature (e.g., 18-25°C) overnight.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Clarify the lysate by centrifugation.

-

Purify the ¹⁵N-labeled protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography).

-

-

Sample Preparation for NMR:

-

Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column.

-

Concentrate the protein to the desired concentration for NMR, typically 0.1-1 mM.

-

Add 10% D₂O to the sample for the deuterium lock.

-

Transfer the final sample to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire NMR spectra (e.g., a ¹H-¹⁵N HSQC experiment) to check for proper folding and to begin resonance assignment.

-

Mandatory Visualization

Signaling Pathway: Methionine Metabolism and mTORC1 Signaling

Methionine metabolism plays a crucial role in cellular signaling, particularly in the regulation of the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a central regulator of cell growth and proliferation. Methionine is converted to S-adenosylmethionine (SAM), which acts as a sensor for methionine availability. When SAM levels are high, it binds to the protein SAMTOR, preventing it from inhibiting the GATOR1 complex. This allows for the activation of mTORC1. Conversely, low SAM levels lead to SAMTOR-mediated inhibition of GATOR1, which in turn inactivates mTORC1. The use of ¹⁵N-labeled methionine can help trace the flux through this pathway and its impact on mTORC1 activity.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The workflow for SPPS involves a cyclical process of deprotection and coupling reactions to build a peptide chain on a solid support.

Logical Relationship: Quantitative Proteomics Workflow

The SILAC workflow provides a robust method for comparing the proteomes of two cell populations.

References

In-Depth Technical Guide to Fmoc-Met-OH-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-¹⁵N (Fmoc-Met-OH-¹⁵N), a key building block in modern peptide synthesis. This isotopically labeled amino acid is instrumental in a variety of research applications, particularly in structural biology and mechanistic studies where nuclear magnetic resonance (NMR) spectroscopy is employed.

Core Physical and Chemical Properties

Fmoc-Met-OH-¹⁵N is a white to off-white solid powder.[1] Its key physical and chemical properties are summarized in the tables below, providing a comparison with its unlabeled counterpart where applicable.

General Properties

| Property | Value | Reference |

| Chemical Name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine-¹⁵N | [1] |

| Synonyms | Fmoc-L-Methionine-¹⁵N, Fmoc-Met-OH-¹⁵N | |

| CAS Number | 934183-50-3 | [1] |

| Molecular Formula | C₂₀H₂₁¹⁵NO₄S | |

| Appearance | White to off-white solid |

Quantitative Data

| Parameter | Fmoc-Met-OH-¹⁵N | Fmoc-Met-OH (unlabeled) |

| Molecular Weight | 372.44 g/mol | 371.45 g/mol |

| Melting Point | 121-123 °C | 115 - 142 °C |

| Isotopic Purity | ≥98 atom % ¹⁵N | Not Applicable |

| Chemical Purity (HPLC) | ≥99% | ≥99.7% (Chiral HPLC) |

| Optical Rotation [α]D²⁰ | Not specified | -30 to -22 ° (c=1 in DMF) |

Experimental Protocols

The characterization and application of Fmoc-Met-OH-¹⁵N rely on standard analytical and synthetic techniques. Below are detailed methodologies for key experimental procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Fmoc-Met-OH-¹⁵N is typically assessed by reverse-phase HPLC.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 30% to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 265 nm.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm filter before injection.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹H NMR:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters: Standard ¹H NMR acquisition parameters are typically sufficient. This includes a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectral Features (for unlabeled Fmoc-Met-OH in CDCl₃): The spectrum would show characteristic peaks for the fluorenyl group (typically between 7.2 and 7.8 ppm), the methionine side chain protons (including the S-methyl group around 2.1 ppm and the methylene groups), and the alpha-proton.

Protocol for ¹⁵N NMR:

Due to the lower gyromagnetic ratio of the ¹⁵N nucleus, direct ¹⁵N NMR can be time-consuming. More commonly, heteronuclear correlation experiments such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) are used.

-

Experiment: ¹H-¹⁵N HSQC.

-

Solvent: A protic deuterated solvent like DMSO-d₆ is often preferred to ensure the amide proton is observable.

-

Parameters: The experiment should be optimized to observe the correlation between the nitrogen atom in the amide bond and its directly attached proton. This will confirm the successful incorporation of the ¹⁵N isotope at the amide position.

Application in Peptide Synthesis

The primary application of Fmoc-Met-OH-¹⁵N is as a building block in Solid-Phase Peptide Synthesis (SPPS). The ¹⁵N label allows for the synthesized peptide to be studied by NMR spectroscopy, providing insights into protein structure, dynamics, and interactions.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of incorporating Fmoc-Met-OH-¹⁵N into a peptide chain using Fmoc-based SPPS.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Met-OH-¹⁵N.

Experimental Steps in SPPS:

-

Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of a weak base, commonly 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling: A solution containing the Fmoc-Met-OH-¹⁵N, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. This facilitates the formation of a new peptide bond.

-

Washing: The resin is washed again with DMF to remove any unreacted reagents.

-

Repeat Cycle: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is then purified, most commonly by reverse-phase HPLC.

The successful incorporation of Fmoc-Met-OH-¹⁵N can be confirmed by mass spectrometry of the final peptide, which will show a mass shift corresponding to the ¹⁵N isotope. The purified, isotopically labeled peptide is then ready for use in downstream applications, such as NMR-based structural and functional studies.

References

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Fmoc-L-Methionine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis and isotopic labeling of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-¹⁵N (Fmoc-Met-OH-¹⁵N), a critical reagent in peptide synthesis for structural and metabolic studies. This document outlines the enzymatic synthesis of ¹⁵N-labeled L-methionine, its subsequent protection with the Fmoc group, and the analytical methods for product characterization.

Introduction

Isotopically labeled amino acids are indispensable tools in proteomics, drug metabolism, and nuclear magnetic resonance (NMR) based structural biology. The incorporation of stable isotopes, such as ¹⁵N, allows for the precise tracking and quantification of peptides and proteins. Fmoc-Met-OH-¹⁵N is a key building block for the solid-phase synthesis of peptides, enabling detailed investigation of their structure, dynamics, and interactions. This guide presents a robust and reproducible workflow for the preparation of high-purity Fmoc-Met-OH-¹⁵N.

Synthesis Pathway

The synthesis of Fmoc-Met-OH-¹⁵N is a two-step process. The first step involves the enzymatic synthesis of L-Methionine-¹⁵N from its α-keto precursor using a dehydrogenase enzyme and a ¹⁵N-labeled ammonium source. The second step is the protection of the amino group of the newly synthesized L-Methionine-¹⁵N with the fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Protocols

Step 1: Enzymatic Synthesis of L-Methionine-¹⁵N

This protocol is adapted from the enzymatic synthesis of ¹⁵N-labeled L-amino acids.[1]

Materials:

-

α-Keto-γ-(methylthio)butyric acid sodium salt

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 98+ atom % ¹⁵N)

-

Leucine dehydrogenase

-

Glucose dehydrogenase (GDH)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

D-Glucose

-

Phosphate buffer (pH 8.0)

-

Dowex 50WX8 resin (H⁺ form)

-

Ammonia solution

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve α-keto-γ-(methylthio)butyric acid sodium salt, ¹⁵NH₄Cl, D-glucose, and a catalytic amount of NADH in phosphate buffer.

-

Initiate the reaction by adding Leucine dehydrogenase and Glucose dehydrogenase.

-

Maintain the reaction mixture at a constant temperature (typically 30-37°C) and stir for 24-48 hours. The progress of the reaction can be monitored by HPLC.

-

After completion, terminate the reaction by acidification.

-

Purify the resulting L-Methionine-¹⁵N by ion-exchange chromatography using Dowex 50WX8 resin. Elute the amino acid with an ammonia solution.

-

Desalt the collected fractions and crystallize the L-Methionine-¹⁵N from an ethanol/water mixture.

-

Dry the product under vacuum.

Step 2: Fmoc Protection of L-Methionine-¹⁵N

This protocol describes the N-terminal protection of the synthesized ¹⁵N-labeled L-methionine using Fmoc-OSu.

Materials:

-

L-Methionine-¹⁵N (from Step 1)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

10% Aqueous sodium carbonate (Na₂CO₃) solution

-

Dioxane

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Methionine-¹⁵N in 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve Fmoc-OSu (1.0 equivalent) in dioxane.

-

Slowly add the Fmoc-OSu solution to the L-Methionine-¹⁵N solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed overnight.

-

Dilute the reaction mixture with water and wash three times with diethyl ether to remove unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the Fmoc-Met-OH-¹⁵N.

-

Extract the product into diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification of Fmoc-Met-OH-¹⁵N

A simple and effective purification method for Fmoc-Met-OH involves recrystallization.[2]

Materials:

-

Crude Fmoc-Met-OH-¹⁵N

-

Toluene

Procedure:

-

Suspend the crude Fmoc-Met-OH-¹⁵N in toluene.

-

Heat the suspension to 50°C and stir for 1 hour.

-

Cool the mixture to room temperature and continue stirring for 2 hours.

-

Filter the solid and wash with cold toluene.

-

Dry the purified Fmoc-Met-OH-¹⁵N under vacuum at 50°C.

Data Presentation

The following table summarizes the key quantitative data for the synthesized Fmoc-Met-OH-¹⁵N.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₁¹⁵NO₄S | |

| Molecular Weight | 372.44 g/mol | |

| Isotopic Purity | ≥ 98 atom % ¹⁵N | |

| Melting Point | 121-123 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO |

Characterization

The successful synthesis and isotopic labeling of Fmoc-Met-OH-¹⁵N can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the Fmoc-Met-OH-¹⁵N. The incorporation of ¹⁵N will result in observable couplings to adjacent protons (¹H-¹⁵N) and carbons (¹³C-¹⁵N), providing direct evidence of successful labeling.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass of the labeled compound. The observed mass should correspond to the calculated mass of C₂₀H₂₁¹⁵NO₄S. The mass shift of +1 compared to the unlabeled Fmoc-Met-OH is a clear indicator of the incorporation of a single ¹⁵N atom.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Conclusion

This technical guide provides a comprehensive and detailed protocol for the synthesis and isotopic labeling of Fmoc-Met-OH-¹⁵N. By following the outlined procedures, researchers can reliably produce this valuable reagent for use in a wide range of scientific applications, from peptide synthesis to advanced structural and metabolic studies. The provided methodologies for purification and characterization ensure the final product meets the high-purity standards required for sensitive downstream applications.

References

A Comprehensive Technical Guide to Fmoc-Met-OH-15N: Synthesis, Applications, and Supplier Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Fmoc-Met-OH-15N, a crucial building block in modern peptide research and drug development. Below, you will find a detailed overview of its chemical properties, a curated list of suppliers, and a comprehensive protocol for its application in solid-phase peptide synthesis (SPPS), ensuring optimal incorporation and handling of this isotopically labeled amino acid.

Chemical and Physical Properties

This compound, or N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N, is a derivative of the amino acid methionine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the nitrogen atom is the heavy isotope ¹⁵N. This isotopic labeling makes it an invaluable tool for nuclear magnetic resonance (NMR) studies of peptide and protein structure and dynamics.

| Property | Value | Reference |

| CAS Number | 934183-50-3 | [1][2][3] |

| Molecular Formula | C₂₀H₂₁¹⁵NO₄S | [4] |

| Molecular Weight | 372.44 g/mol | [1] |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Appearance | White solid/powder | |

| Melting Point | 121-123 °C | |

| Solubility | Soluble in DMSO | |

| Storage | Recommended storage at 2-8°C |

Supplier Information

A variety of chemical suppliers offer this compound, often with differing purity levels and available quantities. Below is a comparative table to aid in procurement.

| Supplier | Product Name | Purity/Isotopic Enrichment | CAS Number |

| Sigma-Aldrich | This compound | 98 atom % ¹⁵N | 934183-50-3 |

| Cambridge Isotope Laboratories, Inc. | L-METHIONINE-N-FMOC (15N, 98%) | 98% | Not specified |

| Creative Peptides | L-METHIONINE-N-FMOC (15N, 98%) | 95% Chemical Purity, 98% Isotopic Enrichment | Not specified |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following protocol outlines the key steps for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based SPPS.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).

-

For C-terminal amides: Rink Amide resin is a suitable choice.

-

For C-terminal carboxylic acids: Wang or 2-Chlorotrityl chloride resins are commonly used.

Protocol:

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Wash the swollen resin multiple times with DMF to remove any impurities.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for coupling with the next amino acid.

Protocol:

-

Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

This step involves the activation of the carboxylic acid group of this compound and its subsequent reaction with the free N-terminal amine of the peptide chain on the resin.

Protocol:

-

Dissolve this compound and a coupling agent (e.g., HATU, HBTU) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test.

-

After completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. For methionine-containing peptides, it is crucial to use a cleavage cocktail that minimizes oxidation of the methionine side chain.

Recommended Cleavage Cocktail (Reagent H):

-

Trifluoroacetic acid (TFA): 81%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-ethanedithiol (EDT): 2.5%

-

Water: 3%

-

Dimethylsulfide (DMS): 2%

-

Ammonium iodide (NH₄I): 1.5% (w/w)

This cocktail, known as Reagent H, has been shown to effectively prevent the formation of methionine sulfoxide.

Protocol:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Collect the peptide precipitate by centrifugation and wash it with cold diethyl ether.

-

Dry the crude peptide.

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final, high-purity product.

Conclusion

This compound is an essential reagent for researchers requiring site-specific isotopic labeling of peptides for structural and functional studies. By selecting a reliable supplier and adhering to optimized solid-phase peptide synthesis protocols, particularly with respect to the cleavage step, researchers can successfully incorporate this valuable amino acid into their target peptides. The detailed methodologies and supplier information provided in this guide serve as a comprehensive resource for the effective utilization of this compound in advanced scientific research.

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Fmoc-Met-OH-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling guidelines for Fmoc-Met-OH-¹⁵N, a critical building block in modern peptide synthesis. While the isotopic labeling with Nitrogen-15 does not significantly alter the chemical reactivity or toxicological profile compared to its unlabeled counterpart, adherence to stringent safety measures is paramount to ensure personnel safety and experimental integrity. This document outlines the physical and chemical properties, potential hazards, handling and storage procedures, and emergency responses associated with this compound.

Section 1: Chemical and Physical Properties

Fmoc-Met-OH-¹⁵N is a white to off-white solid powder.[1][2] Its fundamental properties are crucial for its proper handling and use in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁¹⁵NO₄S | [3] |

| Molecular Weight | 372.44 g/mol | [3] |

| CAS Number | 934183-50-3 | [3] |

| Melting Point | 121-123 °C | |

| Appearance | White to Off-White Solid/Powder | |

| Purity | ≥ 98 atom % ¹⁵N | |

| Solubility | Slightly soluble in Chloroform, DMF, and Methanol. | |

| Storage Temperature | 0 - 8 °C |

Section 2: Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory personal protective equipment to be used when handling Fmoc-Met-OH-¹⁵N.

General Handling Precautions

Handle Fmoc-Met-OH-¹⁵N in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge.

Section 3: Experimental Protocols and Handling Workflows

The primary application of Fmoc-Met-OH-¹⁵N is in solid-phase peptide synthesis (SPPS). The following sections detail a general workflow for its use and the necessary safety considerations.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a simplified, logical workflow for the incorporation of Fmoc-Met-OH-¹⁵N into a peptide chain using SPPS.

Note on Oxidation: Methionine residues are susceptible to oxidation. To mitigate this during cleavage from the resin, the addition of scavengers like ammonium iodide (NH₄I) to the cleavage cocktail is recommended.

Spill and Leak Procedures

In the event of a spill, it is crucial to follow a structured clean-up protocol to prevent exposure and environmental contamination.

Section 4: First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. | |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists. | |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician. | |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Section 5: Storage and Stability

Proper storage is essential to maintain the quality and stability of Fmoc-Met-OH-¹⁵N.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Storage Temperature: 0 - 8 °C.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Stability: The compound is generally stable under recommended storage conditions. However, the Fmoc protecting group can be less stable over long-term storage, potentially leading to the formation of impurities.

Section 6: Disposal Considerations

Dispose of unused material and its container in accordance with federal, state, and local environmental regulations. Do not allow the product to enter drains.

This technical guide is intended to provide essential safety and handling information for Fmoc-Met-OH-¹⁵N. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough review of the complete Safety Data Sheet (SDS) before use. Always prioritize safety and handle all chemical reagents with the appropriate level of care and precaution.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Met-OH-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-¹⁵N (Fmoc-Met-OH-¹⁵N), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility and stability of this isotopically labeled amino acid derivative is paramount for its effective use in the synthesis of high-quality peptides for research, diagnostics, and therapeutic development.

Core Physicochemical Properties

Fmoc-Met-OH-¹⁵N is a white to off-white solid. The incorporation of the ¹⁵N isotope provides a valuable tool for nuclear magnetic resonance (NMR) studies of peptide and protein structure and dynamics.

| Property | Value | Reference |

| CAS Number | 934183-50-3 | [1] |

| Molecular Formula | C₂₀H₂₁¹⁵NO₄S | [1] |

| Molecular Weight | 372.44 g/mol | [1] |

| Melting Point | 121-123 °C | [1] |

| Appearance | Solid | [1] |

| Isotopic Purity | ≥ 98 atom % ¹⁵N |

Solubility Characteristics

The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling reactions in SPPS. Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences, ultimately impacting the purity and yield of the final peptide. Fmoc-Met-OH, and by extension its ¹⁵N-labeled counterpart, is generally characterized as being sparingly soluble in water but highly soluble in common organic solvents used in peptide synthesis.

Factors influencing the solubility of Fmoc-amino acids include the nature of the amino acid side chain, the polarity of the solvent, temperature, and the presence of additives.

Quantitative Solubility Data

| Solvent | Abbreviation | Solubility (at Room Temperature) | Notes |

| Dimethyl sulfoxide | DMSO | 100 mg/mL (269.22 mM) | Ultrasonic assistance may be required. |

| N,N-Dimethylformamide | DMF | Highly Soluble | The most common solvent for coupling steps due to its excellent solvating properties. |

| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | A common alternative to DMF. |

| Dichloromethane | DCM | Soluble | Often used in SPPS protocols. |

| Water | - | Sparingly Soluble | Considered inappropriate for in-water peptide synthesis without solubilizing agents. |

Stability Profile

The stability of Fmoc-Met-OH-¹⁵N is crucial for its storage and handling, as well as for maintaining the integrity of the methionine residue during peptide synthesis. The primary routes of degradation are oxidation of the methionine side chain and premature deprotection of the Fmoc group.

Solid-State Stability

When stored as a solid powder in a cool, dry place, Fmoc-Met-OH is stable for extended periods. Recommended storage conditions are typically 2-8°C.

Solution Stability and Degradation Pathways

In solution, the stability of Fmoc-Met-OH-¹⁵N is influenced by the solvent, temperature, and exposure to oxidative conditions.

-

Oxidation of the Methionine Side Chain : The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)) as the primary degradation product. This can occur during storage in solution, and particularly during the repetitive cycles of SPPS and the final cleavage from the resin. The presence of oxidizing agents or exposure to air can accelerate this process. The formation of methionine sulfoxide introduces a chiral center, resulting in two diastereomers.

-

Fmoc Group Stability : The Fmoc protecting group is stable under acidic and neutral conditions but is labile to bases. While generally stable in common SPPS solvents like DMF, prolonged storage in these solvents can lead to some degree of degradation. For instance, DMF can break down over time to release dimethylamine, which can cause premature Fmoc deprotection.

Storage Recommendations for Solutions

For solutions of Fmoc-Met-OH in DMSO, the following storage conditions are recommended to minimize degradation:

-

-80°C for up to 6 months.

-

-20°C for up to 1 month.

To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for empirically determining the solubility of Fmoc-Met-OH-¹⁵N in a specific organic solvent.

Materials:

-

Fmoc-Met-OH-¹⁵N

-

Organic solvents of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-Met-OH-¹⁵N (e.g., 20 mg) into a vial.

-

Add a precise volume of the test solvent (e.g., 1.0 mL).

-

Tightly cap the vial and vortex thoroughly.

-

Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration suitable for HPLC analysis.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-Met-OH-¹⁵N of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of Fmoc-Met-OH-¹⁵N in the test solvent at the specified temperature.

-

Protocol for Assessing Stability (Methionine Oxidation)

This protocol outlines a method to assess the stability of Fmoc-Met-OH-¹⁵N in solution by monitoring the formation of methionine sulfoxide using RP-HPLC.

Materials:

-

Fmoc-Met-OH-¹⁵N

-

Solvent of interest (e.g., DMF)

-

RP-HPLC system with a UV detector and a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation and Incubation:

-

Prepare a solution of Fmoc-Met-OH-¹⁵N in the test solvent at a known concentration (e.g., 10 mg/mL).

-

Store the solution under the desired conditions (e.g., room temperature, protected from light).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.

-

Dilute the aliquot to a suitable concentration for HPLC analysis.

-

-

RP-HPLC Analysis:

-

Inject the diluted sample onto the RP-HPLC system.

-

Use a suitable gradient to separate Fmoc-Met-OH from its potential degradation products (e.g., a linear gradient from 30% to 70% Mobile Phase B over 20 minutes).

-

Monitor the elution profile at 254 nm or 301 nm, where the Fmoc group has strong absorbance.

-

-

Data Analysis:

-

Identify the peak corresponding to intact Fmoc-Met-OH and any new peaks that appear over time. The peak corresponding to Fmoc-Met(O)-OH will typically have a shorter retention time than the parent compound due to its increased polarity.

-

Integrate the peak areas of both the parent compound and the degradation product(s).

-

Calculate the percentage of the remaining Fmoc-Met-OH and the percentage of the formed methionine sulfoxide at each time point.

-

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Degradation Pathway of Fmoc-Methionine

Caption: Primary degradation pathway of Fmoc-Met-OH via oxidation.

General Workflow for Fmoc-SPPS Cycle

Caption: General workflow of an Fmoc-SPPS cycle.

References

A Technical Guide to Fmoc-Protected Methionine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-methionine (N-α-9-fluorenylmethoxycarbonyl-L-methionine) is an essential amino acid derivative widely employed as a fundamental building block in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function provides the advantage of mild, base-labile deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups.[2] This technical guide provides a comprehensive overview of the core features of Fmoc-protected methionine, including its physicochemical properties, common challenges in its use, and detailed experimental protocols for its successful incorporation into synthetic peptides.

Core Features and Physicochemical Properties

Fmoc-Met-OH is a white crystalline powder.[1] Its key physicochemical properties are summarized in the table below, compiled from various suppliers.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₁NO₄S | [1][3] |

| Molecular Weight | 371.45 g/mol | |

| CAS Number | 71989-28-1 | |

| Melting Point | 115 - 142 °C | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98.0% to ≥99.7% | |

| Optical Rotation [α]20/D | -30° to -22° (c=1 in DMF) | |

| Solubility | Generally soluble in common organic solvents used in SPPS such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). However, like many Fmoc-amino acids, its solubility can be a critical factor for efficient coupling. | |

| Storage Conditions | 2-8°C |

Key Challenges in the Use of Fmoc-Methionine

The primary challenge associated with the use of Fmoc-methionine in peptide synthesis is the susceptibility of its thioether side chain to oxidation. This and other potential side reactions are detailed below.

Oxidation of the Methionine Side Chain

The thioether group in the methionine side chain is readily oxidized to form methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone (Met(O₂)). This oxidation can occur during synthesis but is most prevalent during the final cleavage and deprotection step, which is typically performed under acidic conditions with trifluoroacetic acid (TFA). The presence of reactive oxygen species can exacerbate this issue. The formation of methionine sulfoxide introduces a chiral center, leading to diastereomeric peptides that can be difficult to separate.

Mitigation Strategies:

-

Use of Scavengers: The addition of scavengers to the cleavage cocktail is the most common strategy to prevent methionine oxidation. Dimethylsulfide (DMS) and ammonium iodide (NH₄I) have been shown to be effective in reducing or eliminating the formation of methionine sulfoxide.

-

Post-Synthesis Reduction: If oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine after the peptide has been cleaved from the resin.

-

Use of Fmoc-Met(O)-OH: In some cases, it may be advantageous to intentionally incorporate methionine sulfoxide into the peptide sequence using Fmoc-Met(O)-OH and then reduce it to methionine in a later step.

S-Alkylation

During the final acidolytic cleavage, carbocations generated from side-chain protecting groups (e.g., tert-butyl cations) can alkylate the nucleophilic thioether side chain of methionine, leading to the formation of a sulfonium salt. This is a significant side reaction, particularly in the Fmoc/tBu synthesis strategy.

Mitigation Strategies:

-

Effective Scavenging: The use of scavengers that can efficiently trap carbocations, such as triisopropylsilane (TIS) and water, in the cleavage cocktail is crucial to minimize S-alkylation.

Experimental Protocols

Standard Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step in each cycle of SPPS.

Reagents:

-

20% piperidine in DMF (v/v)

Procedure:

-

Wash the peptide-resin with DMF (3 times).

-

Add the 20% piperidine in DMF solution to the peptide-resin.

-

Allow the reaction to proceed for 5-10 minutes at room temperature. Some protocols suggest a two-step deprotection (e.g., 2 minutes followed by 8 minutes) to ensure complete removal of the Fmoc group.

-

Drain the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

The coupling of Fmoc-Met-OH to the deprotected N-terminus of the peptide-resin is achieved by activating its carboxylic acid group.

Reagents:

-

Fmoc-Met-OH (3-5 equivalents)

-

Coupling reagent, e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

-

Base, e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6 equivalents)

-

DMF as the solvent

Procedure:

-

In a separate vessel, dissolve Fmoc-Met-OH and the coupling reagent (e.g., HATU) in DMF.

-

Add the base (e.g., DIEA) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

After the reaction is complete, drain the coupling solution.

-

Wash the peptide-resin with DMF (3-5 times).

Final Cleavage and Deprotection

This step removes the side-chain protecting groups and cleaves the peptide from the solid support. To minimize methionine oxidation and other side reactions, a carefully formulated cleavage cocktail is essential.

Cleavage Cocktail (Reagent K, modified for methionine-containing peptides):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the peptide-resin.

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Visualizations

Caption: Chemical structure of Fmoc-L-methionine.

Caption: Workflow for Fmoc deprotection in SPPS.

Caption: Solid-phase peptide synthesis cycle for incorporating Fmoc-Met-OH.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Met-OH-15N in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a powerful technique in biomedical research and drug development. The incorporation of heavy isotopes, such as ¹⁵N, into peptides allows for their unambiguous identification and quantification in complex biological samples by mass spectrometry and enables advanced structural studies by nuclear magnetic resonance (NMR) spectroscopy. Fmoc-Met-OH-¹⁵N is a ¹⁵N-labeled derivative of methionine, a crucial amino acid in many biologically active peptides. Its use in solid-phase peptide synthesis (SPPS) facilitates the production of peptides with a single ¹⁵N label at a specific methionine residue, providing a valuable tool for quantitative proteomics, metabolic labeling, and structural biology.[1][2][3][4] This document provides detailed application notes and protocols for the efficient and successful incorporation of Fmoc-Met-OH-¹⁵N into synthetic peptides using Fmoc-based SPPS.

Physicochemical Properties

Fmoc-Met-OH-¹⁵N is chemically identical to its unlabeled counterpart, with the exception of the isotopic enrichment at the nitrogen atom. This subtle difference in mass (an increase of approximately 1 Da) is the basis for its utility in mass spectrometry-based applications.

| Property | Value |

| Chemical Formula | C₂₀H₂₁¹⁵NO₄S |

| Molecular Weight | 372.44 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically >98 atom % ¹⁵N |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Melting Point | 121-123 °C |

Applications

The incorporation of Fmoc-Met-OH-¹⁵N into peptides opens up a wide range of applications in research and drug development:

-

Quantitative Proteomics: ¹⁵N-labeled peptides serve as ideal internal standards for the absolute quantification of proteins and peptides by mass spectrometry (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM). The labeled peptide is chemically identical to the endogenous target peptide, ensuring similar ionization efficiency and fragmentation patterns, leading to highly accurate quantification.

-

NMR Spectroscopy: Site-specific ¹⁵N labeling is instrumental in NMR-based structural studies of peptides and their interactions with biological macromolecules. The ¹⁵N nucleus provides an additional spectroscopic handle to resolve complex spectra and probe the local environment of the labeled methionine residue. This is particularly useful for studying peptide-protein interactions, such as a peptide ligand binding to a G protein-coupled receptor (GPCR).

-

Metabolic Labeling and Flux Analysis: While Fmoc-Met-OH-¹⁵N is used for chemical synthesis, the resulting ¹⁵N-labeled peptides can be used to spike into samples from metabolic labeling experiments to aid in the identification and quantification of newly synthesized proteins.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: ¹⁵N-labeled peptide drug candidates can be used in preclinical and clinical studies to trace their metabolism and determine their pharmacokinetic profiles with high specificity and sensitivity.

Experimental Protocols

The following protocols provide a general guideline for the use of Fmoc-Met-OH-¹⁵N in manual or automated Fmoc-SPPS. It is assumed that the user has a working knowledge of standard SPPS techniques.

Resin Selection and Preparation

-

Resin Choice: The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink Amide resin is commonly used for peptide amides, while Wang or 2-chlorotrityl chloride resins are suitable for peptide acids.

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first amino acid coupling.

Fmoc-Met-OH-¹⁵N Coupling

The coupling of Fmoc-Met-OH-¹⁵N is analogous to the coupling of standard Fmoc-amino acids. The isotopic label does not significantly affect the reactivity of the carboxylic acid or the steric hindrance of the side chain.

-

Reagents:

-

Fmoc-Met-OH-¹⁵N (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU, or DIC; 3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6-10 equivalents)

-

Solvent: DMF or N-methyl-2-pyrrolidone (NMP)

-

-

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-Met-OH-¹⁵N, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to ensure complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

-

Cleavage and Deprotection

Methionine residues are susceptible to oxidation during the acidic cleavage step. Therefore, a cleavage cocktail containing scavengers is crucial to preserve the integrity of the methionine side chain.

-

Recommended Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Procedure:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Peptide Purification and Characterization

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the ¹⁵N-labeled peptide by mass spectrometry (verifying the expected mass shift) and analytical RP-HPLC.

Data Presentation

The incorporation of an isotopic label is not expected to significantly impact the efficiency of solid-phase peptide synthesis. The following table presents a representative comparison of the synthesis of a model peptide with and without Fmoc-Met-OH-¹⁵N.

| Parameter | Unlabeled Peptide (Fmoc-Met-OH) | ¹⁵N-Labeled Peptide (Fmoc-Met-OH-¹⁵N) |

| Model Peptide Sequence | H-Tyr-Gly-Gly-Phe-Met -Arg-Arg-Val-Gly-Arg-Pro-Arg-Arg-Val-NH₂ | H-Tyr-Gly-Gly-Phe-Met(¹⁵N) -Arg-Arg-Val-Gly-Arg-Pro-Arg-Arg-Val-NH₂ |

| Average Coupling Efficiency | >99% | >99% |

| Crude Peptide Purity (HPLC) | 85% | 83% |

| Final Yield after Purification | 25% | 23% |

| Expected Mass (monoisotopic) | 1856.09 Da | 1857.09 Da |

| Observed Mass (monoisotopic) | 1856.10 Da | 1857.10 Da |

Note: The data presented in this table is illustrative and may vary depending on the peptide sequence, synthesis scale, and specific instrumentation used.

Visualizations

Experimental Workflow for SPPS of a ¹⁵N-Labeled Peptide

References

Protocol for the Site-Specific Incorporation of Fmoc-Met-OH-¹⁵N into Synthetic Peptides

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of stable isotopes, such as ¹⁵N, into peptides is a powerful technique for a variety of research applications. Labeled peptides are invaluable tools in quantitative proteomics, where they serve as internal standards for the absolute quantification of proteins and their post-translational modifications by mass spectrometry.[1][2][3][4] They are also instrumental in nuclear magnetic resonance (NMR) spectroscopy for the elucidation of peptide and protein structure and dynamics. This document provides a detailed protocol for the incorporation of Fmoc-Met-OH-¹⁵N into synthetic peptides using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS). Special considerations for the handling of methionine, a residue prone to oxidation, are also discussed.

Data Presentation

| Parameter | Fmoc-Met-OH (Unlabeled) | Fmoc-Met-OH-¹⁵N | Key Considerations |

| Coupling Efficiency | >99% | >99% (Expected) | Dependent on coupling reagents, reaction time, and peptide sequence. Monitor with Kaiser test. |

| Crude Peptide Purity (by HPLC) | 70-90% | 70-90% (Expected) | Highly sequence-dependent. Methionine's susceptibility to oxidation can impact purity. |

| Overall Yield | 10-30% | 10-30% (Expected) | Dependent on peptide length and sequence complexity. Aggregation-prone sequences may result in lower yields.[5] |

| ¹⁵N Isotopic Enrichment | N/A | >98% | As specified by the manufacturer of the labeled amino acid. |

Experimental Protocols

This section details the protocols for the manual or automated solid-phase synthesis of a peptide containing a ¹⁵N-labeled methionine residue.

Materials and Reagents

-

Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.

-

Fmoc-Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Met-OH-¹⁵N.

-

Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Piperidine.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Cleavage Cocktail (Reagent H): To minimize methionine oxidation, a specialized cleavage cocktail is recommended.

-

Trifluoroacetic acid (TFA): 81% (w/w)

-

Phenol: 5% (w/w)

-

Thioanisole: 5% (w/w)

-

1,2-ethanedithiol (EDT): 2.5% (w/w)

-

Water: 3% (w/w)

-

Dimethylsulfide (DMS): 2% (w/w)

-

Ammonium iodide (NH₄I): 1.5% (w/w)

-

-

Precipitation and Washing: Cold diethyl ether.

Protocol for Solid-Phase Peptide Synthesis

The following protocol outlines the steps for one coupling cycle. These steps are repeated for each amino acid in the peptide sequence.

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add the 20% piperidine in DMF solution to the resin.

- Agitate for 5 minutes, then drain.

- Repeat the piperidine treatment for an additional 10 minutes and drain.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (for Fmoc-Met-OH-¹⁵N or other amino acids):

- In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

- Add DIPEA (6-10 equivalents) to activate the amino acid.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel for 1-2 hours at room temperature.

- To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

4. Capping (Optional but Recommended):

- After a successful coupling, any unreacted amines can be capped to prevent the formation of deletion sequences.

- Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

5. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Peptide Cleavage and Deprotection

1. Resin Preparation: